Product packaging for 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde(Cat. No.:CAS No. 102573-84-2)

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

Cat. No.: B009007
CAS No.: 102573-84-2
M. Wt: 144.17 g/mol
InChI Key: ALKYTHSHCFHVTO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2) is a specialized organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol. This compound serves as a crucial protected aldehyde building block in sophisticated organic synthesis and pharmaceutical research. Its structure features an aldehyde functional group stabilized within a 1,3-dioxane ring, where the 2,2-dimethyl substituents provide significant steric protection. The primary research value of this reagent lies in its role as a key synthetic intermediate, particularly as a protected form of glyceraldehyde. It is extensively employed in the stereoselective synthesis of complex molecules, including carbohydrates, nucleosides, and various natural products. The aldehyde group is highly reactive and facilitates critical carbon-carbon bond-forming reactions, such as nucleophilic additions and Grignard reactions, while the dioxane ring safeguards the molecule from unwanted side reactions. Furthermore, this compound is a valuable precursor for generating chiral ligands and catalysts used in asymmetric synthesis. It is supplied as a colorless liquid with a high purity level (e.g., 96%), ensuring consistent and reliable performance in research applications. Please note: This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B009007 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde CAS No. 102573-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYTHSHCFHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethyl 1,3 Dioxane 5 Carbaldehyde and Analogous Structures

Direct Synthetic Routes to 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

Direct routes to the target aldehyde involve the modification of a pre-formed 2,2-dimethyl-1,3-dioxane (B13969650) scaffold. These methods typically start from the corresponding alcohol or an unsubstituted position on the ring.

Oxidative Processes from Precursor Diols or Alcohols

A common and direct strategy for synthesizing this compound is the oxidation of its corresponding primary alcohol, (2,2-dimethyl-1,3-dioxan-5-yl)methanol (B150955). This transformation requires chemoselective oxidizing agents that can convert a primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Several established methods are suitable for this purpose.

Pyridinium (B92312) Chlorochromate (PCC): PCC is a mild oxidizing agent frequently used to convert primary alcohols to aldehydes. wikipedia.orglibretexts.orgchemistrysteps.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation. libretexts.orgresearchgate.net The reagent's advantage lies in its selectivity, stability, and commercial availability. organic-chemistry.org The general reaction involves suspending PCC in DCM and adding the alcohol, yielding the aldehyde, chromium(IV) oxide, and pyridinium hydrochloride. libretexts.org To facilitate workup, the reaction can be buffered with sodium acetate (B1210297) or carried out in the presence of an adsorbent like Celite or silica (B1680970) gel, which binds the chromium byproducts. organic-chemistry.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534) (TEA). wikipedia.orgorganic-chemistry.org The Swern oxidation is known for its exceptionally mild conditions, making it suitable for substrates with sensitive functional groups. wikipedia.orgalfa-chemistry.com The reaction proceeds by forming a key alkoxysulfonium ion intermediate, which then fragments to the aldehyde, dimethyl sulfide, carbon monoxide, and carbon dioxide. wikipedia.orgbyjus.com A significant drawback is the production of foul-smelling dimethyl sulfide, necessitating that the procedure be performed in a well-ventilated fume hood. organic-chemistry.orgbyjus.com

Table 1: Comparison of Common Oxidative Methods for Primary Alcohols

Method Oxidizing Agent(s) Typical Conditions Advantages Disadvantages
PCC Oxidation [C₅H₅NH][CrO₃Cl] CH₂Cl₂, Room Temp Selective, stable reagent Toxic chromium byproduct, can be acidic
Swern Oxidation (COCl)₂, DMSO, Et₃N CH₂Cl₂, -78 °C to RT Very mild, high yields, tolerates most functional groups Toxic/malodorous byproducts (CO, DMS), requires low temp

Formylation Reactions on Appropriately Substituted 1,3-Dioxanes

Introducing a formyl group directly onto the C5 position of the 2,2-dimethyl-1,3-dioxane ring is another potential synthetic route. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org

The reaction involves treating a substrate with a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.comwikipedia.org The active electrophile is a chloroiminium ion, which reacts with the nucleophilic substrate. wikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.orgchemistrysteps.com This method is most effective on electron-rich systems; therefore, its applicability to the 1,3-dioxane (B1201747) ring, which is not aromatic, would depend on the specific reaction conditions and the ring's ability to act as a nucleophile. While direct examples on this specific dioxane are not prevalent, the Vilsmeier-Haack reaction is a powerful tool for formylation and remains a plausible, though likely challenging, route. organic-chemistry.orgwikipedia.org

Strategies Involving 1,3-Dioxane Ring Formation

These strategies build the heterocyclic ring from acyclic precursors, incorporating the necessary functional groups in the process.

Acetalization of 1,3-Diols with Carbonyl Compounds

The most straightforward and widely used method for constructing the 1,3-dioxane ring system is the acid-catalyzed acetalization reaction between a 1,3-diol and a carbonyl compound. ijapbc.comnih.gov To synthesize this compound, one would typically start with a protected form of glyceraldehyde, such as 2,3-dihydroxypropanal, and react it with acetone (B3395972) or an acetone equivalent.

A common and highly effective acetone equivalent is 2,2-dimethoxypropane (B42991) (DMP). wikipedia.org The reaction is driven forward by the removal of the methanol (B129727) or water byproduct. wikipedia.org Typically, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) is employed. ijapbc.comchemicalbook.com This approach is fundamental in protecting diol functionalities and is a high-yielding method for preparing various 1,3-dioxane structures. ijapbc.comnih.gov

Intramolecular Cyclization Reactions Leading to the Dioxane Ring

Intramolecular reactions provide another pathway to the 1,3-dioxane core. These methods involve forming one of the C-O bonds of the heterocycle from a precursor that already contains the other C-O bond. For instance, organophosphine-mediated annulation reactions have been developed that can produce heterocyclic structures through intramolecular cyclization. rsc.org Another example involves the synthesis of 1,3-dioxane derivatives from the reaction of aromatic alkynes with paraformaldehyde, catalyzed by a Lewis acid, which is proposed to proceed through a cyclic intermediate. dntb.gov.ua While these specific examples may not directly yield the target molecule, they illustrate the principle of using intramolecular cyclization to construct the 1,3-dioxane ring system.

Synthetic Transformations from Related Dioxane Derivatives

The target aldehyde can also be accessed by modifying other, more readily available 2,2-dimethyl-1,3-dioxane derivatives. This approach leverages the stability of the dioxane ring while performing functional group interconversions at the C5 position.

A key starting material for such transformations is 2,2-dimethyl-1,3-dioxan-5-one (B43941) . thieme-connect.com This ketone can be synthesized from precursors like tris(hydroxymethyl)aminomethane, which is first converted to 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane via acetalization with 2,2-dimethoxypropane, followed by oxidative cleavage with sodium periodate (B1199274) (NaIO₄) to yield the ketone. chemicalbook.com Another related and highly versatile starting material is 2,2-dimethyl-1,3-dioxane-4,6-dione , commonly known as Meldrum's acid, which is conveniently prepared by reacting malonic acid with acetone in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. chemicalbook.com Derivatives of Meldrum's acid can be synthesized by reaction with various aldehydes. researchgate.net

From these ketone or dione (B5365651) precursors, the C5-aldehyde could be formed through various multi-step sequences. A more direct route involves the reduction of a C5-carboxylic acid or ester derivative. For example, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid could be selectively reduced to the aldehyde. While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids all the way to primary alcohols libretexts.orgsavemyexams.com, more specialized reagents can stop the reduction at the aldehyde stage. Methods for the direct reduction of carboxylic acids to aldehydes have been developed using nickel catalysis with diphenylsilane (B1312307) as the reductant organic-chemistry.org or by converting the acid to a more reactive derivative, such as an acid chloride, followed by reduction with a hindered hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Table 2: Key Precursors for Synthetic Transformations

Precursor Compound Structure Common Synthetic Route
2,2-Dimethyl-1,3-dioxan-5-one Ketone at C5 Oxidative cleavage of 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane. chemicalbook.com
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Dione at C4 and C6 Condensation of malonic acid and acetone. chemicalbook.com
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol Hydroxymethyl at C5 Acetalization of 2-(hydroxymethyl)propane-1,3-diol.
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid Carboxyl at C5 Oxidation of (2,2-dimethyl-1,3-dioxan-5-yl)methanol.

Derivatization from 2,2-Dimethyl-1,3-dioxan-5-one

A common and practical approach to obtaining this compound involves a two-step transformation starting from the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one. This ketone is a commercially available compound or can be synthesized through various established methods. chemicalbook.comnih.gov The conversion to the aldehyde is typically achieved through a reduction-oxidation sequence.

The initial step is the reduction of the ketone at the C5 position to the corresponding secondary alcohol, 2,2-dimethyl-1,3-dioxan-5-ol. This transformation can be efficiently carried out using a variety of reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the ketone to the alcohol. fishersci.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be employed, often offering milder reaction conditions.

The subsequent step involves the oxidation of the newly formed hydroxyl group to an aldehyde. Several oxidation methods are available, with the choice often depending on the desired selectivity and the presence of other functional groups. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a mild and effective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. google.com Another widely used method is the Dess-Martin oxidation, which employs the Dess-Martin periodinane (DMP) as the oxidizing agent. orgsyn.org This reaction is known for its mild conditions, high yields, and tolerance of sensitive functional groups.

Starting Material Reagent(s) Product Reaction Type
2,2-Dimethyl-1,3-dioxan-5-one1. Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) 2. Dess-Martin periodinane (DMP) or Swern Oxidation reagentsThis compoundReduction followed by Oxidation

Utility of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) as a Key Synthon

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis, serving as a potent C3 synthon. wikipedia.orgchemicalbook.com Its high acidity (pKa ≈ 4.97) and unique cyclic structure make it a valuable precursor for a wide range of functionalized dioxane derivatives and other complex molecules. wikipedia.org

One of the most prominent applications of Meldrum's acid is its participation in Knoevenagel condensation reactions with various aldehydes and ketones. uitm.edu.mynih.gov This reaction involves the nucleophilic addition of the enolate of Meldrum's acid to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. These resulting 5-alkylidene or 5-arylidene Meldrum's acid derivatives are valuable intermediates for further transformations. uitm.edu.my The reaction is often carried out in the presence of a catalytic amount of a weak base, such as piperidine (B6355638) or pyridine, although in some cases, the reaction can proceed without a catalyst, particularly when using water as a solvent. bohrium.com The high reactivity of Meldrum's acid allows for efficient condensation with a wide array of carbonyl compounds, including aromatic and aliphatic aldehydes. researchgate.net

Reactants Catalyst/Conditions Product Type
Meldrum's acid, Aldehyde/KetonePiperidine, Pyridine, or catalyst-free in water5-Alkylidene/Arylidene Meldrum's acid

The acidic methylene (B1212753) group at the C5 position of Meldrum's acid can be readily deprotonated to form a stable enolate, which can then undergo alkylation and acylation reactions. wikipedia.orgclockss.org Alkylation with alkyl halides provides a straightforward method for introducing alkyl substituents at the C5 position. clockss.org Similarly, acylation with acyl chlorides or other acylating agents yields 5-acyl-Meldrum's acid derivatives. orgsyn.org These acylated products are particularly useful as they can be transformed into β-keto esters upon treatment with an alcohol, a reaction that proceeds via an acyl-ketene intermediate. wikipedia.org These transformations significantly expand the synthetic utility of Meldrum's acid, allowing for the creation of a diverse range of functionalized building blocks.

A hallmark of Meldrum's acid chemistry is the generation of highly reactive ketene (B1206846) intermediates through pyrolysis. chemicalbook.com Upon heating, Meldrum's acid and its derivatives undergo a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide to produce a ketene. wikipedia.org These ketenes are powerful electrophiles and can be trapped in situ with various nucleophiles, such as alcohols, amines, and water, to generate esters, amides, and carboxylic acids, respectively. This methodology provides a versatile route to a wide array of functionalized compounds and has been extensively used in the synthesis of complex natural products and heterocyclic systems.

Green Chemistry Principles in Dioxane Synthesis and Functionalization

The principles of green chemistry are increasingly being integrated into the synthesis and functionalization of dioxane derivatives to enhance sustainability and reduce environmental impact. Key strategies include the use of environmentally benign solvents, the development of reusable catalysts, and the application of energy-efficient reaction conditions.

The use of water as a solvent for organic reactions is a cornerstone of green chemistry. bohrium.com Notably, the Knoevenagel condensation of Meldrum's acid with aldehydes can be performed efficiently in water, often without the need for a catalyst. bohrium.com This approach not only avoids the use of volatile organic solvents but can also lead to simplified product isolation.

Solvent-free reaction conditions and the use of microwave irradiation are also gaining prominence as green synthetic methodologies. researchgate.net These techniques can significantly reduce reaction times, improve yields, and minimize the generation of waste. For example, solvent-free Knoevenagel condensations using solid-state grinding or microwave assistance have been reported for Meldrum's acid derivatives.

Reactivity and Reaction Mechanisms of 2,2 Dimethyl 1,3 Dioxane 5 Carbaldehyde

Nucleophilic Addition Reactions of the Carbaldehyde Group

The electron-deficient carbonyl carbon of 2,2-dimethyl-1,3-dioxane-5-carbaldehyde is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to its application as a building block in organic synthesis.

Henry Condensation Reactions

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org For this compound, this reaction provides a route to β-nitro alcohols, which are versatile intermediates that can be further transformed into other functional groups such as β-amino alcohols or nitroalkenes. wikipedia.org

The reaction commences with the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the dioxane-carbaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org While specific examples with this compound are not extensively documented, the reaction is expected to proceed under standard Henry conditions. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions, with the potential for diastereoselective transformations. wikipedia.org

Table 1: Plausible Reagents and Conditions for the Henry Reaction of this compound

NitroalkaneBaseSolventExpected Product
NitromethaneSodium Hydroxide (B78521)Methanol (B129727)/Water1-(2,2-Dimethyl-1,3-dioxan-5-yl)-2-nitroethanol
NitroethaneTriethylamine (B128534)Tetrahydrofuran1-(2,2-Dimethyl-1,3-dioxan-5-yl)-2-nitropropan-1-ol
1-NitropropanePotassium CarbonateEthanol1-(2,2-Dimethyl-1,3-dioxan-5-yl)-2-nitrobutan-1-ol

Aldol-Type Condensations for Carbon-Carbon Bond Formation

Aldol (B89426) condensations are a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate or enol with a carbonyl compound. miracosta.edumagritek.com this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed or mixed aldol reactions with other enolizable aldehydes or ketones. mnstate.edu

In a typical Claisen-Schmidt condensation, a ketone such as acetone (B3395972) is deprotonated by a base like sodium hydroxide to form an enolate. miracosta.edu This enolate then adds to the carbonyl of this compound. The resulting β-hydroxy ketone can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated ketone. The bulky dioxane moiety may influence the E/Z selectivity of the resulting double bond.

Table 2: Potential Aldol Condensation Partners for this compound

Enolizable CarbonylBaseSolventExpected Product (after dehydration)
AcetoneSodium HydroxideEthanol/Water4-(2,2-Dimethyl-1,3-dioxan-5-yl)but-3-en-2-one
AcetophenonePotassium HydroxideMethanol1-Phenyl-3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-en-1-one
CyclohexanoneLithium DiisopropylamideTetrahydrofuran2-((2,2-Dimethyl-1,3-dioxan-5-yl)methylene)cyclohexan-1-one

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful means to convert aldehydes into alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for achieving this transformation.

The Wittig reaction utilizes a phosphonium (B103445) ylide, a Wittig reagent, to react with the aldehyde. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed. Furthermore, HWE reactions with stabilized phosphonates typically favor the formation of the (E)-alkene. wikipedia.orgwikipedia.org

Table 3: Representative Olefination Reactions with this compound

Reaction TypeReagentBaseExpected Product
WittigMethyltriphenylphosphonium bromiden-Butyllithium5-Vinyl-2,2-dimethyl-1,3-dioxane
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateSodium HydrideEthyl (E)-3-(2,2-dimethyl-1,3-dioxan-5-yl)acrylate
Still-Gennari HWEBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6Methyl (Z)-3-(2,2-dimethyl-1,3-dioxan-5-yl)acrylate

Hosomi-Sakurai Reactions

Table 4: Key Components of the Hosomi-Sakurai Reaction with this compound

Allyl SilaneLewis AcidSolventExpected Product
Allyltrimethylsilane (B147118)Titanium Tetrachloride (TiCl₄)Dichloromethane (B109758)1-(2,2-Dimethyl-1,3-dioxan-5-yl)but-3-en-1-ol
MethallyltrimethylsilaneBoron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane1-(2,2-Dimethyl-1,3-dioxan-5-yl)-2-methylbut-3-en-1-ol
CinnamyltrimethylsilaneTin(IV) Chloride (SnCl₄)Dichloromethane1-(2,2-Dimethyl-1,3-dioxan-5-yl)-4-phenylbut-3-en-1-ol

Condensation with Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

This compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines and hydrazones, respectively. These reactions typically proceed via the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of an imine is often a key step in reductive amination, where the imine is subsequently reduced in situ to the corresponding amine. harvard.eduacsgcipr.org Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the starting aldehyde. commonorganicchemistry.com

Table 5: Condensation Products with Nitrogen Nucleophiles

NucleophileProduct TypeTypical Reaction Conditions
AnilineImineMethanol, room temperature
HydrazineHydrazoneEthanol, reflux
HydroxylamineOximeAqueous ethanol, sodium acetate (B1210297)
SemicarbazideSemicarbazoneAqueous ethanol, sodium acetate

Oxidation and Reduction Chemistry of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to the corresponding carboxylic acid, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, can be achieved using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) are effective for this transformation. libretexts.orgmasterorganicchemistry.com The reaction with KMnO₄ can be performed under basic, neutral, or acidic conditions, although basic conditions are often employed for aldehyde oxidations. libretexts.org

Reduction of the aldehyde to (2,2-dimethyl-1,3-dioxan-5-yl)methanol (B150955) can be accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents. redalyc.org For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent can be used. ic.ac.ukbyjus.com

Table 6: Oxidation and Reduction of this compound

TransformationReagentSolventProduct
OxidationPotassium Permanganate (KMnO₄)Water/t-Butanol, buffered2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
ReductionSodium Borohydride (NaBH₄)Methanol(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Transformations Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring in this compound serves as a protective group for a 1,3-diol. Its stability and cleavage are crucial aspects of its chemistry, particularly in multi-step organic syntheses.

The primary reaction of the 1,3-dioxane ring is its acid-catalyzed hydrolysis to reveal the constituent 1,3-diol and the corresponding ketone or aldehyde, in this case, acetone. This deprotection is a fundamental transformation in synthetic organic chemistry. organic-chemistry.orgthieme-connect.de The reaction is typically carried out in the presence of an acid catalyst and water. organic-chemistry.org

The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of a proton yields the 1,3-diol and acetone. youtube.com The entire process is a series of equilibrium steps, and the removal of acetone or the use of a large excess of water can drive the reaction to completion. organic-chemistry.org

A variety of acid catalysts can be employed for this transformation, ranging from strong mineral acids like hydrochloric acid and sulfuric acid to milder Lewis acids. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups in the molecule. acs.org For instance, enantioenriched 1,3-dioxanes can be converted to their corresponding 1,3-diols without loss of enantiopurity under specific ring-opening conditions. researchgate.net

Table 1: Conditions for Acid-Catalyzed Deprotection of Dioxanes

CatalystSolvent(s)ConditionsReference(s)
Hydrochloric Acid (4 M)DioxaneRoom temperature, 30 min nih.govresearchgate.net
Sulfuric Acid-130-200 °C nih.gov
p-Toluenesulfonic AcidTolueneReflux with Dean-Stark trap organic-chemistry.org
Indium(III) TrifluoromethanesulfonateAcetoneRoom temperature or microwave organic-chemistry.org
Erbium(III) TriflateWet NitromethaneRoom temperature organic-chemistry.org
Cerium(III) TriflateWet NitromethaneRoom temperature, near neutral pH organic-chemistry.org
Iodine-Neutral conditions organic-chemistry.org
Sodium Tetrakis(3,5-trifluoromethylphenyl)borateWater30 °C organic-chemistry.org
Zirconium Tetrachloride-Mild conditions organic-chemistry.org
Perchloric Acid on Silica (B1680970) GelSolvent-free or Alcohol- organic-chemistry.org

Transacetalization Reactions

Transacetalization is a process where an existing acetal (B89532) or ketal reacts with an alcohol or diol in the presence of an acid catalyst to form a new acetal or ketal. organic-chemistry.orgacs.org In the context of this compound, this reaction can be used to exchange the acetone protecting group for another one or to transfer the dioxane protection to a different diol.

The mechanism of transacetalization is similar to that of hydrolysis, involving the formation of a carbocation intermediate which is then trapped by the new alcohol or diol. acs.org The reaction is driven to completion by using a large excess of the new alcohol or diol or by removing the liberated acetone. organic-chemistry.org For example, acid-catalyzed transacetalization in acetone is a common method for deprotection. organic-chemistry.orgorganic-chemistry.org

Zeolites have been shown to be effective catalysts for the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane (B42991), a related reaction, to produce solketal. scielo.br This highlights the potential for using solid acid catalysts in such transformations, which can offer advantages in terms of catalyst separation and reuse.

The 1,3-dioxane ring is generally stable under neutral and basic conditions, making it a robust protecting group for 1,3-diols. organic-chemistry.orgthieme-connect.de It is resistant to a wide range of nucleophiles and bases. organic-chemistry.org This stability allows for chemical modifications to other parts of the molecule, such as the aldehyde group of this compound, without affecting the dioxane ring.

However, the dioxane ring is labile to acidic conditions. thieme-connect.de Both Brønsted and Lewis acids can catalyze its cleavage. thieme-connect.de Strong oxidizing agents, especially in the presence of Lewis acids, can also cleave the acetal. organic-chemistry.org For example, while generally stable to mild chromium-based oxidants, strongly acidic oxidizing conditions can lead to the oxidation of the acetal to a lactone or other cleavage products. organic-chemistry.org

The rate of cleavage can be influenced by the substitution pattern on the dioxane ring. For instance, the rate of formation and deprotection of ketals derived from different diols like 1,2-ethanediol, 1,3-propanediol, and 2,2-dimethyl-1,3-propanediol varies, which can be exploited for selective protection and deprotection strategies. libretexts.org

Intramolecular Reactivity and Cyclization Pathways

The presence of both an aldehyde and a protected diol functionality within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of more complex cyclic structures.

While direct examples involving this compound are not prevalent in the searched literature, the principles of intramolecular oxa-Michael reactions are relevant. This type of reaction involves the addition of an oxygen nucleophile (an alcohol) to an α,β-unsaturated carbonyl compound. acs.orgnih.govsemanticscholar.org In a suitably designed derivative of this compound, where the aldehyde is converted into an α,β-unsaturated ester or ketone, a tethered alcohol could undergo an intramolecular oxa-Michael addition to form a new cyclic ether.

These reactions are challenging due to the lower nucleophilicity of alcohols compared to other nucleophiles. acs.orgnih.gov However, the development of bifunctional catalysts has enabled efficient and enantioselective intramolecular oxa-Michael reactions to form tetrahydrofurans and tetrahydropyrans. acs.orgnih.gov Such strategies could potentially be applied to derivatives of this compound to construct complex bicyclic or spirocyclic ether systems. organic-chemistry.orgnih.govresearcher.liferesearchgate.net

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. princeton.edu Multicomponent reactions (MCRs) involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the reactants. rug.nlrug.nl

This compound can be a valuable building block in such reaction sequences. For instance, a tandem reaction could be initiated at the aldehyde functionality, followed by a reaction involving the dioxane ring or a functional group derived from it. An example from the literature describes a tandem reaction sequence involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization starting from 5,5-dimethyl-1,3-cyclohexanedione (a related dicarbonyl compound) and various aldehydes. nih.gov A similar strategy could be envisioned for this compound, where the aldehyde participates in the initial condensation, and the dioxane moiety is either retained in the final product or is cleaved in a subsequent step to reveal a diol for further transformations.

The use of this compound in MCRs could lead to the rapid assembly of complex molecules. For example, an Ugi four-component reaction involving an indole-2-carboxylic acid, an aniline, an isocyanide, and this compound could potentially be followed by a palladium-catalyzed cyclization to generate diverse heterocyclic scaffolds. rug.nl

Stereochemical Aspects of Reactions: Diastereoselectivity and Enantioselectivity Control

The stereochemical outcome of reactions involving this compound is profoundly influenced by its distinct structural features. The molecule possesses a stereogenic center at the C5 position, and the dioxane ring itself is conformationally restricted, predominantly adopting a chair conformation. This rigid cyclic framework plays a critical role in dictating the facial selectivity of nucleophilic attacks on the carbonyl group, making it a valuable chiral building block in asymmetric synthesis.

Control over stereochemistry in reactions of this aldehyde can be categorized into two main areas: diastereoselectivity, which is governed by the inherent chirality of the substrate, and enantioselectivity, which is typically achieved through the use of external chiral catalysts or auxiliaries.

Diastereoselectivity

The fixed chair conformation of the 1,3-dioxane ring is the primary factor controlling diastereoselectivity. The formyl group at C5 can exist in either an axial or equatorial position, with the equatorial conformation being thermodynamically more stable to minimize 1,3-diaxial interactions. When a nucleophile approaches the aldehyde, it can attack one of two faces of the carbonyl plane (Re or Si face). The bulky dioxane ring sterically hinders one face more than the other, leading to a preferential attack from the less hindered direction and the formation of one diastereomer in excess.

While specific studies on this compound are limited, extensive research on the closely related ketone, 2,2-dimethyl-1,3-dioxan-5-one (B43941), provides significant insight. researchgate.net In organocatalytic reactions such as proline-catalyzed aldol or Michael additions, the conformation of the substrate is a determining factor in the stereochemical outcome. researchgate.net For the aldehyde, a nucleophilic attack on the more stable equatorial conformer would be expected to proceed via the least sterically impeded trajectory, leading to a predictable diastereomeric product.

Enantioselectivity Control

When starting with a racemic mixture of this compound, achieving an enantiomerically pure product requires enantioselective control. This is most commonly accomplished using chiral catalysts that can differentiate between the two enantiomers of the starting material or control the facial approach to a prochiral intermediate. Two dominant strategies in modern asymmetric synthesis are organocatalysis and chiral metal catalysis.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful organocatalysts for reactions of carbonyl compounds. mdpi.com These catalysts react with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The chiral environment created by the catalyst directs the subsequent bond formation, leading to high enantioselectivity. For instance, the asymmetric Michael addition of ketones to nitro-olefins, a reaction analogous to what could be performed with this compound, can be effectively catalyzed by proline-based systems. Research on the Michael addition of 2,2-dimethyl-1,3-dioxan-5-one to nitroalkenes has demonstrated the utility of this approach, achieving high yields and stereoselectivities.

The following table summarizes the results for the organocatalytic asymmetric Michael addition of the analogous ketone, 2,2-dimethyl-1,3-dioxan-5-one, to various nitroalkenes, illustrating the potential for high stereocontrol.

Nitroalkene (R group)CatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Phenyl(S)-ProlineDMSO9895:597
4-Nitrophenyl(S)-ProlineDMSO9996:496
4-Chlorophenyl(S)-ProlineDMSO9795:597
2-Thienyl(S)-ProlineDMSO8594:693

Metal Catalysis: Chiral metal complexes are also highly effective in enforcing enantioselectivity. A ligand, which is a chiral organic molecule, coordinates to a metal center to create a chiral Lewis acid catalyst. This catalyst then activates the aldehyde towards nucleophilic attack, with the chiral ligand environment dictating the stereochemical outcome. Nickel-catalyzed reactions, for example, have been used for the highly enantioselective coupling of aldehydes. acs.orgacs.org In these reactions, the choice of the chiral ligand is crucial for achieving high levels of stereocontrol. acs.orgacs.org

The table below shows results for a nickel-catalyzed atroposelective C-C coupling reaction involving various benzocyclobutenols and a benzotriazinone, which demonstrates the high enantioselectivity achievable with chiral metal catalysts in reactions involving C-C bond formation. While not a direct reaction of the target aldehyde, it exemplifies the power of the methodology. acs.org

Benzocyclobutenol Substituent (R)LigandYield (%)Enantiomeric Excess (ee, %)
Methoxy(S)-tBu-PYBOX9194
Methyl(S)-tBu-PYBOX8592
Fluoro(S)-tBu-PYBOX9096
Phenyl(S)-tBu-PYBOX8798

These examples underscore that through the rational selection of catalysts and reaction conditions, high levels of both diastereoselectivity and enantioselectivity can be achieved in reactions involving the 2,2-dimethyl-1,3-dioxane (B13969650) scaffold.

Applications of 2,2 Dimethyl 1,3 Dioxane 5 Carbaldehyde in Complex Chemical Synthesis

As a Chiral Synthon for Stereoselective Transformations

The primary utility of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde lies in its function as a chiral synthon. The acetonide protecting group masks the diol functionality, allowing the aldehyde to undergo a wide range of transformations. The stereocenter directs the formation of new chiral centers, enabling chemists to control the three-dimensional arrangement of atoms in the target molecule with a high degree of precision.

Chiral aziridines are strained, three-membered nitrogen-containing heterocycles that serve as powerful intermediates for the synthesis of amino alcohols, unnatural amino acids, and other nitrogenous compounds. The synthesis of these structures with controlled stereochemistry is a significant challenge. This compound and its isomers serve as key chiral electrophiles in reactions to generate highly substituted, optically active aziridines.

One common strategy involves the condensation of the chiral aldehyde with a chiral sulfinamide, followed by the reaction of the resulting N-sulfinylimine with a nucleophilic methylene (B1212753) source, such as a sulfur ylide. This approach allows for excellent diastereoselective control over the formation of the aziridine ring. The stereochemistry of the final product is dictated by the chirality of both the aldehyde and the sulfinamide auxiliary. Various methodologies have been developed for the stereoselective synthesis of aziridines from alkenes and imines, and chiral aldehydes are crucial starting points for creating the necessary chiral imine precursors jchemlett.comresearchgate.netrsc.org. The ability to carry out these reactions with high diastereoselectivity is critical for their application in synthesizing drug-like compounds researchgate.net.

Table 1: Representative Methods for Chiral Aziridine Synthesis Applicable to Glyceraldehyde Derivatives

Method Reagents Key Features Diastereomeric Ratio (d.r.)
Aza-Darzens Reaction N-Sulfinylimine + Sulfur Ylide High diastereoselectivity controlled by the chiral auxiliary. Up to >99:1
Copper-Catalyzed Aminotrifluoromethylation Alkene + CF3 source + Chiral Amine Provides access to trifluoromethyl-substituted chiral aziridines. Good to excellent

| Intramolecular Hydroamination | Allylic Hydroxylamine Esters + CuH Catalyst | Forms alkyl-substituted chiral aziridines with high regio- and enantiocontrol. | N/A (Enantioselective) |

This table summarizes general, state-of-the-art methods for which chiral aldehydes like this compound are suitable precursors.

The structural similarity of this compound to the simplest aldose, glyceraldehyde, makes it an ideal starting point for the synthesis of rare sugars and non-natural carbohydrate analogues soton.ac.uk. These molecules are invaluable tools for studying biological processes involving carbohydrates and for developing therapeutics that can modulate the activity of carbohydrate-processing enzymes.

A notable example is the synthesis of the bis-tetrahydrofuran (bis-THF) core found in several potent HIV protease inhibitors. In a convergent synthesis, (S)-glyceraldehyde acetonide undergoes a Wittig olefination, followed by a sequence of reactions including reduction and stereoselective rearrangements, to construct the complex, multi-chiral bis-THF structure mdpi.com. This heterocyclic system mimics the backbone of a peptide substrate, allowing it to bind effectively to the enzyme's active site mdpi.com. The synthesis demonstrates how the single stereocenter of the starting aldehyde can be used to set multiple new stereocenters in a complex target. Furthermore, this building block is used to create a variety of carbohydrate mimetics, which are designed to have improved stability or altered biological activity compared to their natural counterparts chemrxiv.org.

Building Block for Heterocyclic Compounds and Fused Systems

Beyond aziridines, this compound is a precursor to a diverse range of heterocyclic and fused ring systems. Its functional handle and chiral backbone can be elaborated into rings of various sizes and functionalities.

The aforementioned synthesis of the bis-THF core of HIV protease inhibitors is a prime example of its use in constructing complex heterocyclic systems mdpi.com. The process involves building upon the aldehyde's carbon framework to ultimately form two fused tetrahydrofuran rings. Another significant application is in the synthesis of oxazolidinones, a class of synthetic antibiotics. For instance, (S)-glyceraldehyde acetonide is a reported starting material for a convenient synthesis of Linezolid, the first oxazolidinone antibiotic approved for clinical use. The synthesis involves a key reductive amination step between the aldehyde and an appropriate arylamine.

The versatility of this aldehyde as a building block stems from its ability to participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product windows.net. These strategies are highly efficient for generating libraries of diverse heterocyclic scaffolds for drug discovery.

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds and Fine Chemicals

The chiral scaffolds derived from this compound are frequently found at the core of pharmaceutically active molecules. Its role as a key intermediate ensures the correct absolute stereochemistry in the final drug substance, which is often critical for its efficacy and safety.

The synthesis of HIV protease inhibitors like Darunavir and Tipranavir relies on the stereochemically defined bis-THF ligand, which is synthesized from (S)-glyceraldehyde acetonide mdpi.com. These drugs are essential components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The precise three-dimensional structure of the bis-THF unit, templated from the chiral aldehyde, is crucial for its high binding affinity to the viral protease mdpi.com. Similarly, its use in the synthesis of the antibiotic Linezolid highlights its importance in accessing key pharmaceutical agents. These applications underscore the compound's value in medicinal chemistry for creating complex, enantiomerically pure drugs from a readily available chiral pool starting material.

Table 2: Examples of Pharmaceutical Scaffolds Synthesized from Glyceraldehyde Acetonide

Starting Material Target Scaffold/Drug Class Therapeutic Area Key Synthetic Transformation
(S)-Glyceraldehyde acetonide Bis-tetrahydrofuran (bis-THF) ligand Antiviral (HIV Protease Inhibitors) Wittig Olefination, Stereoselective Rearrangement

Contributions to Polymer Chemistry and Dendrimer Synthesis

While less common than its use in small-molecule synthesis, this compound and its parent compound, glyceraldehyde, possess functionalities suitable for polymer chemistry. Aldehydes can undergo condensation polymerization with phenols, ureas, or melamines, typically using formaldehyde britannica.com. The aldehyde group on this compound could similarly be used to form polyacetal chains or to act as a reactive site for polymer modification.

A direct application is the use of glyceraldehyde as a chemical crosslinker for biopolymers. For example, it has been shown to effectively form hydrogels with chitosan, a linear polysaccharide mdpi.com. In this process, the aldehyde groups react with the free amine groups on the chitosan chains, creating covalent bonds that form a three-dimensional polymer network mdpi.com. This crosslinking reaction transforms the chitosan solution into a stable hydrogel, a type of advanced functional material.

Furthermore, the trifunctional nature of the parent glycerol (B35011) molecule makes it a common building block for the core and branching units of dendrimers, which are highly branched, monodisperse macromolecules nih.govmdpi.com. This compound represents a protected, chiral C3 building block that could be incorporated into dendrimer synthesis to create well-defined, chiral macromolecular architectures.

Role in the Development of Advanced Materials

The reactivity of this compound makes it a useful component in the synthesis of advanced functional materials, particularly in the biomedical field. As noted, glyceraldehyde is an effective and low-toxicity crosslinking agent for creating chitosan hydrogels mdpi.com. Hydrogels are considered advanced materials due to their unique properties, such as high water content and biocompatibility, making them suitable for applications like drug delivery and tissue engineering.

The efficiency of the gelation process depends on factors such as the concentration of the crosslinker (glyceraldehyde), temperature, and pH mdpi.com. By controlling these parameters, the properties of the resulting hydrogel, such as network tightness and mechanical strength, can be tuned for specific applications. The use of a biocompatible crosslinker derived from a natural metabolite like glycerol is a significant advantage in creating materials intended for biological or medical use. The reaction of glyceraldehyde can also lead to the formation of Advanced Glycation End-products (AGEs), which are complex structures implicated in biochemistry and the study of certain diseases nih.gov.

Advanced Characterization Techniques for 2,2 Dimethyl 1,3 Dioxane 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde and its derivatives. It provides detailed information about the molecular structure, connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (1H NMR) for Structural Elucidation and Stereochemical Assignment

Proton NMR (¹H NMR) is instrumental in determining the number of different types of protons and their arrangement within a molecule. For derivatives of 2,2-dimethyl-1,3-dioxane (B13969650), ¹H NMR spectra can reveal the stereochemistry of substituents on the dioxane ring. The orientation of substituents, whether axial or equatorial, can be deduced from the chemical shifts and coupling constants of the ring protons. researchgate.net For instance, in anancomeric structures of some 1,3-dioxane (B1201747) derivatives, the equatorial and axial protons of the ring show distinct signals. researchgate.net The difference in chemical shifts between these protons provides valuable information about the conformation of the ring. researchgate.net

The ¹H NMR spectrum of a related compound, 2,2-Dimethyl-1,3-dioxane-4,6-dione, shows specific signals corresponding to the methyl and methylene (B1212753) protons, confirming the basic ring structure. chemicalbook.com In more complex derivatives, the coupling patterns between protons on the dioxane ring and adjacent substituents are key to assigning the relative stereochemistry.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. For the parent 1,3-dioxane, the ¹³C NMR spectrum shows three distinct signals, corresponding to the three different chemical environments of its four carbon atoms due to molecular symmetry. docbrown.info The chemical shifts are reported as 26.6 ppm, 66.9 ppm, and 94.3 ppm. docbrown.info

In derivatives such as 2,2-Dimethyl-1,3-dioxane-4,6-dione, the carbonyl carbons will appear at a significantly downfield chemical shift, which is characteristic of their electronic environment. chemicalbook.com The analysis of ¹³C NMR spectra is crucial for confirming the presence of the dioxane ring, the gem-dimethyl group, and the carbaldehyde or other derivative functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex molecular structures by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding proton signals in the ¹H NMR spectrum. sdsu.eduwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the carbaldehyde group to the dioxane ring. youtube.com For example, a correlation between the aldehyde proton and the C5 carbon of the dioxane ring would definitively confirm the structure.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. science.gov

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most diagnostic peak would be the strong absorption due to the carbonyl (C=O) stretching vibration of the aldehyde group. For saturated aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹ . libretexts.orgumsl.edu The exact position of this band can be influenced by the electronic environment.

Other important IR absorptions for this molecule and its derivatives include:

C-H stretching vibrations for the alkane-like portions of the molecule, which are typically observed between 3000-2850 cm⁻¹ . libretexts.org

The aldehyde C-H stretch, which usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ . libretexts.org

C-O stretching vibrations from the dioxane ring, which are expected in the fingerprint region, typically between 1320-1210 cm⁻¹ . libretexts.org

For a related compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, the IR spectrum shows characteristic peaks for the carbonyl groups. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern can provide valuable clues about the structure. Common fragmentation pathways for acetals and aldehydes can be expected. For instance, the loss of a methyl group from the gem-dimethyl group or cleavage of the dioxane ring are plausible fragmentation routes. The NIST Mass Spectrometry Data Center provides GC-MS data for related compounds like 2,2-dimethyl-1,3-dioxan-5-ol, which can offer insights into the expected fragmentation of the dioxane ring system. nih.gov

X-ray Crystallography for Precise Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

For derivatives of 2,2-dimethyl-1,3-dioxane, X-ray crystallography can confirm the conformation of the dioxane ring, which is often a chair or a distorted boat form. nih.govresearchgate.net For example, the crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione revealed a distorted boat conformation for the heterocycle. researchgate.net Similarly, the crystal structure of 2,2-Dimethyl-5-(2,3,4-trimethoxybenzylidene)-1,3-dioxane-4,6-dione showed a slightly distorted boat conformation for the 1,3-dioxane ring. nih.gov

This technique is also invaluable for determining the stereochemistry of chiral centers and the geometry of substituents on the ring. acs.org The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal lattice can also be performed, providing insights into the solid-state packing of the molecules. researchgate.net

Advanced Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS, UPLC, TLC)

The assessment of purity and the analysis of complex mixtures containing this compound and its derivatives rely on a suite of advanced chromatographic techniques. These methods offer high-resolution separation and sensitive detection, which are crucial for quality control in synthesis, reaction monitoring, and characterization of these compounds. The choice of technique often depends on the volatility and polarity of the analyte, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Given the aldehyde functionality, derivatization is a common strategy to enhance detection and improve chromatographic separation, especially in complex matrices. nih.gov

One widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone derivatives. nih.govwaters.com These derivatives exhibit strong absorbance in the UV-Visible region (around 360 nm), making them readily detectable. waters.com HPLC coupled with UV or fluorescence detection is a robust method for the analysis of aldehydes in various environmental and biological samples. nih.gov

For structurally related dioxane derivatives, such as 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde, reversed-phase HPLC methods have been developed. These methods can be adapted for this compound. A typical setup would involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component. For mass spectrometry detection, a volatile acid like formic acid is used in the mobile phase instead of phosphoric acid. nih.gov

Table 1: Illustrative HPLC Conditions for a Related Dioxane Aldehyde Derivative

Parameter Condition
Compound 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde
Column Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection UV or Mass Spectrometry (MS)

| Note | For MS compatibility, phosphoric acid is replaced with formic acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC-MS allows for the separation of components in a mixture followed by their identification based on their mass spectra.

Research on related 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewater has demonstrated the utility of headspace GC-MS. This technique is particularly useful for analyzing volatile organic compounds in complex matrices. The study utilized a capillary column and a temperature-programmed oven to achieve separation, with mass spectrometry for detection and identification. bldpharm.com While this study did not analyze this compound directly, the conditions can serve as a starting point for method development.

The PubChem database also indicates the availability of GC-MS data for the structurally similar compound, 2,2-dimethyl-1,3-benzodioxole-5-carbaldehyde, further supporting the applicability of this technique. nih.gov

Table 2: Headspace GC-MS Conditions for Related 2-Alkyl-5,5-dimethyl-1,3-dioxane Derivatives

Parameter Condition
Instrument Perkin-Elmer Model 8310 Gas Chromatograph with Flame Ionization Detector
Column Alltech EC-WAX capillary column (30 m x 0.25 mm od, 0.25 mm film thickness)
Oven Temperature Isothermal at 50 °C for 2 min, then increased from 50 to 250 °C at 10 °C min⁻¹
Injector Temperature 200 °C
Detector Temperature 300 °C
Carrier Gas Nitrogen at 2 cm³ min⁻¹
Splitting Ratio 1:30
Mass Spectrometer CE Instruments Model 600 HRGC with electron ionization source (70 eV) and Fisons Instruments Model 800 quadrupolar analyzer

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. youtube.com These improvements are achieved by using columns packed with smaller particles (sub-2 µm) and instrumentation capable of handling higher operating pressures. youtube.comlcms.cz

For the analysis of aldehydes like this compound, UPLC is particularly advantageous, especially when dealing with complex mixtures or when high throughput is required. Similar to HPLC, analysis is often performed on the DNPH derivatives. The use of UPLC can reduce analysis times by as much as 75% compared to traditional HPLC methods for aldehyde-DNPH derivatives. waters.com

The process of transferring an existing HPLC method to a UPLC system is well-established and involves scaling the flow rate, injection volume, and gradient times to the dimensions of the UPLC column to maintain the separation's resolving power. lcms.cz

Table 3: Comparison of HPLC and UPLC for Aldehyde Analysis

Feature Conventional HPLC UPLC
Typical Run Time > 40 minutes ~10 minutes
Particle Size 3-5 µm < 2 µm
Operating Pressure Lower Higher
Throughput Lower Significantly Higher
Resolution Good Excellent

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds, monitoring reaction progress, and determining the purity of a sample. libretexts.org For aldehydes, TLC analysis can be performed after derivatization to aid in visualization and separation. nih.govgoogle.com

One common approach involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel) and developing it in a chamber with an appropriate mobile phase. A patent describes a method for the qualitative and quantitative analysis of various aldehydes using TLC after derivatization with 2,4-DNPH. The resulting dinitrophenylhydrazone derivatives are colored, allowing for visual detection. The mobile phase in such cases is typically a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and hexane. google.com

Another study details the determination of aldehydes as their dimethone derivatives, which can be further cyclized to octahydroxanthenes on the TLC plate for confirmation. nih.gov

Table 4: General TLC Parameters for Aldehyde Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Derivatizing Agent 2,4-Dinitrophenylhydrazine (2,4-DNPH)
Mobile Phase (Example) Ethyl acetate : Hexane (e.g., 1:8 to 1:12 v/v)
Detection Visual (colored spots), UV light

Theoretical and Computational Studies on 2,2 Dimethyl 1,3 Dioxane 5 Carbaldehyde Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the intricate pathways of chemical reactions. These calculations allow for the characterization of reactants, products, intermediates, and the high-energy transition states that connect them.

Theoretical studies can chart the entire course of a chemical transformation, revealing the energetic landscape that governs the reaction. By calculating the Gibbs free energy (ΔG) at each step, researchers can determine the feasibility and spontaneity of a proposed mechanism.

For instance, the isomerization of 1,3-dioxane (B1201747) derivatives, which can be analogous to potential reactions of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde, has been studied using quantum chemical simulations. semanticscholar.org Such studies propose reaction schemes that often involve protonation, ring-opening to form carbenium ion intermediates, and subsequent rearrangements. semanticscholar.org The energy profile for these transformations is crucial; a reaction might proceed through multiple steps, including successive 1,3-displacements or a single-stage 1,5-rearrangement. semanticscholar.org

Table 1: Example Energy Parameters from a Theoretical Reaction Study of a 1,3-Dioxane System Note: The following data is illustrative of typical results from quantum chemical calculations on related dioxane systems and does not represent experimentally verified values for this compound itself.

Reaction StepParameterEnergy (kcal/mol)Implication
Initial IsomerizationΔG+3.4Endothermic reaction, requires energy input. semanticscholar.org
Pathway 1: Two-Stage Rearrangement
Transition State 1ΔG‡+19.6High energy barrier for the first rearrangement. semanticscholar.org
IntermediateΔG+8.1A relatively stable intermediate is formed. semanticscholar.org
Transition State 2ΔG‡+6.7Lower energy barrier for the second step. semanticscholar.org
Pathway 2: Single-Stage Rearrangement
Transition State 3ΔG‡~21.0Comparable in energy to Pathway 1, suggesting both are possible. semanticscholar.org

These computational models provide a granular view of the reaction coordinate, identifying the most plausible mechanistic route.

Computational studies are particularly adept at modeling catalyzed reactions. In acid-catalyzed reactions of 1,3-dioxanes, DFT calculations can model the initial protonation of a ring oxygen atom, leading to the formation of an oxonium ion. semanticscholar.org Subsequent cleavage of a C-O bond results in a transient alkoxycarbenium ion. semanticscholar.org These intermediates are often too fleeting to be observed experimentally but can be fully optimized and characterized computationally.

Similarly, in metal-catalyzed processes, such as those involving nickel, DFT calculations can elucidate the entire catalytic cycle. acs.org This includes modeling the oxidative addition of substrates to the metal center, the formation of key intermediates like nickelacycles, and the final reductive elimination step that releases the product and regenerates the catalyst. acs.org By calculating the energy barriers for each step, the turnover-limiting step of the catalytic cycle can be identified. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The 1,3-dioxane ring is flexible, and the aldehyde substituent can rotate. Understanding these dynamics is crucial as the molecule's conformation can significantly influence its reactivity.

Like cyclohexane, the 1,3-dioxane ring can adopt several conformations, with the chair form being the most stable for most derivatives. nih.govresearchgate.net Computational studies on substituted 1,3-dioxanes confirm that the global minimum on the potential energy surface typically corresponds to a chair conformer. researchgate.net Other higher-energy conformations include twist-boat and boat forms. researchgate.net

The precise shape of the ring is quantified using Cremer-Pople puckering parameters. chemrxiv.orgnih.gov These parameters describe the degree and nature of the out-of-plane deviations of the ring atoms from a mean plane. nih.gov For a six-membered ring, the key parameters are the total puckering amplitude (Q) and two phase angles (θ and φ), which describe the specific type of conformation (e.g., chair, boat, twist). nih.gov

For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a closely related structure, X-ray crystallography and puckering analysis show it adopts a chair conformation. nih.gov The substituent at the C5 position can occupy either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance.

Table 2: Representative Puckering Parameters for a Substituted 1,3-Dioxane Ring in a Chair Conformation Source: Based on data from structural analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. nih.gov

Puckering ParameterSymbolTypical ValueDescription
Total Puckering AmplitudeQ~0.55 ÅMeasures the extent of out-of-plane puckering. nih.gov
Polar Angleθ~177°A value near 180° is characteristic of a pure chair form. nih.gov
Azimuthal AngleφVariableDescribes the position along the pseudorotational itinerary. nih.gov

Molecular dynamics (MD) simulations can complement these static calculations by simulating the movement of the molecule over time, providing insight into the flexibility of the ring and the frequency of conformational transitions.

The aldehyde group attached to the C5 position is not fixed in a single orientation. It can rotate around the C5-C(aldehyde) bond. This rotation is not free but is hindered by an energy barrier. Computational methods can determine the height of this rotational barrier by calculating the molecule's energy as the relevant dihedral angle is systematically varied.

Prediction of Reactivity and Selectivity through Computational Modeling

Beyond mechanism and structure, computational models can predict the chemical reactivity and selectivity of this compound. By analyzing the electronic structure of the molecule, regions susceptible to nucleophilic or electrophilic attack can be identified.

Methods used for this purpose include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively. The locations of these orbitals highlight the likely sites of reaction.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. The carbonyl carbon of the aldehyde group, for example, would be expected to be an electron-poor site, making it a prime target for nucleophiles.

Calculation of Electrophilicity/Nucleophilicity Indices: Quantitative parameters can be derived to rank the reactivity of different molecules. For example, electrophilicity parameters have been successfully calculated for related compounds to predict the rates of Michael additions. nih.gov

These models can also predict selectivity. For instance, in reactions that can form multiple products (e.g., stereoisomers), calculating the activation energies for all possible pathways can predict which product will be formed fastest (kinetic product) and which is the most stable (thermodynamic product). acs.org

Table 3: Computational Approaches for Predicting Reactivity

Computational MethodInformation ProvidedPredicted Property
Frontier Molecular Orbital (HOMO/LUMO) AnalysisLocation and energy of frontier orbitals.Sites for electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Mapping3D charge distribution.Reactive hotspots; sites for intermolecular interactions.
Transition State Energy CalculationsActivation energies (ΔG‡) for competing pathways.Kinetic vs. thermodynamic control; stereoselectivity (e.g., enantioselectivity). acs.org
Electrophilicity Index CalculationQuantitative measure of electrophilic character.Prediction of reaction rates with nucleophiles. nih.gov

Through these theoretical and computational lenses, a comprehensive, atom-level understanding of this compound emerges, guiding further experimental investigation and application.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,2-dimethyl-1,3-dioxane-5-carbaldehyde, and how can reaction conditions be optimized for yield?

  • The compound is typically synthesized via acetalization or ketalization reactions. For example, glycerol analogs can undergo acid-catalyzed reactions with carbonyl compounds under controlled conditions. Experimental design matrices (e.g., using Statgraphics) are recommended to optimize parameters like temperature, catalyst loading, and solvent polarity, as demonstrated in similar dioxane syntheses . DRIFT spectroscopy can monitor reaction progress by tracking functional group transformations .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

  • Steric hindrance from the 2,2-dimethyl groups enforces a rigid chair conformation in the dioxane ring, reducing epimerization risks. Chiral auxiliaries or enantioselective catalysts may be used in precursor steps. Crystallographic validation (e.g., via SHELXL refinement) confirms stereochemical fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aldehyde protons (~9-10 ppm) and quaternary carbons.
  • FTIR : The aldehyde C=O stretch (~1700 cm1^{-1}) and dioxane C-O-C vibrations (~1100 cm1^{-1}) are diagnostic .
  • MS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Density functional theory (DFT) at the B3LYP/6-31G** level calculates transition-state geometries and activation energies. For example, studies on methyl-substituted dioxanes reveal how steric effects from the 2,2-dimethyl groups hinder nucleophilic attack at the aldehyde position .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

  • The compound’s rigid chair conformation simplifies refinement, but twinning or disorder in substituted derivatives may require SHELXL’s TWIN/BASF commands. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy .

Q. How do substituents on the dioxane ring influence biological activity in related compounds?

  • Analogous dioxolane derivatives exhibit bioactivity dependent on stereochemistry and substituent polarity. For example, electron-withdrawing groups enhance aldehyde reactivity in enzyme inhibition assays. Comparative studies using isosteric analogs (e.g., replacing O with S) can isolate electronic vs. steric effects .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

  • Protecting the aldehyde as an acetal or oxime prior to further reactions minimizes undesired oxidations or condensations. Kinetic studies under varying pH and solvent conditions (e.g., polar aprotic vs. protic) help identify optimal pathways .

Methodological Considerations

  • Crystallography : Use SHELXL for refinement, leveraging its robust handling of high-resolution and twinned data .
  • Computational Tools : Gaussian or ORCA for DFT calculations, with solvent effects modeled via COSMO .
  • Statistical Optimization : Design-of-experiment (DoE) software like Statgraphics Centurion for reaction parameter screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.